2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

Reference Standard Structural Elucidation Quality Control

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3) is a fully characterized dioxolane derivative with molecular formula C13H16Cl2O2 and molecular weight 275.17 g/mol. Catalogued predominantly as Propiconazole Impurity 2 (syn.

Molecular Formula C13H16Cl2O2
Molecular Weight 275.17 g/mol
CAS No. 83833-32-3
Cat. No. B1598520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
CAS83833-32-3
Molecular FormulaC13H16Cl2O2
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCCCC1COC(O1)(C)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H16Cl2O2/c1-3-4-10-8-16-13(2,17-10)11-6-5-9(14)7-12(11)15/h5-7,10H,3-4,8H2,1-2H3
InChIKeyZOVODRUFYPBAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3) — Identity, Class, and Procurement-Relevant Baseline


2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3) is a fully characterized dioxolane derivative with molecular formula C13H16Cl2O2 and molecular weight 275.17 g/mol [1]. Catalogued predominantly as Propiconazole Impurity 2 (syn. Destriazolyl Propiconazole, DCP-LA), it represents the penultimate synthetic intermediate in the commercial production of the triazole fungicide propiconazole—specifically the non‑triazole ketal formed by condensation of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 1,2-pentanediol, preceding the final nucleophilic substitution that installs the triazole ring [2]. Its primary commercial role is as a high‑purity reference standard for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing of propiconazole active pharmaceutical ingredient (API) and formulated products, with traceability to pharmacopeial monographs (USP/EP) [3].

Why 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane Cannot Be Replaced by a Generic Dioxolane or Triazole Impurity Standard


Propiconazole impurity profiles are structurally heterogeneous: the core dioxolane scaffold is chemically diversified by the presence (Impurity 1, Impurity 3) or absence (Impurity 2) of the triazole ring, by halogen substitution (e.g., bromo vs. chloro derivatives), and by diastereomeric configuration [1]. Because chromatographic retention behaviour, UV absorption characteristics, mass spectrometric fragmentation, and pharmacopeial acceptance thresholds are each exquisitely sensitive to these structural differences, a reference standard of one impurity cannot serve as a calibrant or system‑suitability marker for another [2]. The target compound 2-(2,4‑dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane is uniquely defined as the destriazolyl ketal—the direct intermediate whose residual carry‑over into the final API is measured to confirm reaction completion and compliance with ICH Q3A/B impurity thresholds [3]. Any substitution with a triazole‑containing impurity, a halogen‑exchanged analog, or an unresolved diastereomeric mixture introduces identification error, shifts relative retention time, and invalidates the validated analytical method used for batch release.

Quantitative Evidence Guide for 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3) — Comparative Data for Scientific Selection


Structural Identity Confirmation vs. Propiconazole API and Triazole‑Containing Impurities

The target compound is the destriazolyl analog of propiconazole, lacking the 1,2,4-triazole ring present in both the API (propiconazole, CAS 60207‑90‑1) and in Impurity 1 (CAS 221132‑58‑7) [1]. Its mass differs from that of propiconazole by 67.06 Da (275.18 vs. 342.23 Da) and from Impurity 1 by an equivalent amount, enabling unambiguous mass spectrometric discrimination [2]. Preparative SFC‑isolated impurities analyzed by HRMS confirmed that the two classes—triazole‑containing and destriazolyl—exhibit distinct exact masses, eliminating any possibility of isobaric interference when the correct reference standard is employed [3].

Reference Standard Structural Elucidation Quality Control

Chromatographic Differentiation from Propiconazole Impurity 1 and Impurity 3 in Validated HPLC Methods

In reversed‑phase HPLC methods developed for propiconazole impurity profiling, the target compound (Impurity 2) elutes with a distinct retention behaviour relative to Impurity 1 (triazole‑regioisomer) and Impurity 3 (oxidized dioxolane) [1]. While absolute retention times are column‑ and method‑dependent, the relative retention order is conserved: Propiconazole API ≈9.7 min under standard C8 methanol/water (65:35) conditions; Impurity 2 resolves between the API and the more polar Impurity 3 (C13H16Cl2O3, MW 291.2) [2]. This resolution gap dictates that system‑suitability mixtures must contain the specific analyte—not a surrogate—to demonstrate baseline separation meeting pharmacopeial acceptance criteria (resolution ≥1.5) [3].

HPLC Method Validation System Suitability Impurity Profiling

Purity and Characterization Compliance: Certified Reference Standard vs. Technical‑Grade Intermediates

Commercial suppliers of 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane as a certified reference standard provide product with purity ≥95% (HPLC), accompanied by a comprehensive Certificate of Analysis (COA) that documents identity (NMR, IR), purity (HPLC), and mass confirmation (MS) [1]. This contrasts with the technical‑grade intermediate generated in‑process during propiconazole manufacture, which typically contains residual brominated species (e.g., CAS 60207‑89‑8) and diastereomeric mixtures that reduce effective purity to <90% and preclude direct use as a calibrant [2]. Traceability to USP or EP pharmacopeial standards is available from qualified vendors, a requirement for ANDA/DMF submissions and GMP batch release that uncharacterized in‑house intermediates cannot satisfy [3].

Reference Standard Certification Pharmacopeial Traceability Regulatory Compliance

Synthetic Yield and Process Specificity: Penultimate Intermediate vs. Alternative Synthetic Routes

The Delaney (2000) synthesis study established that the condensation of ethanone‑1-(2,4-dichlorophenyl) with 1,2-pentanediol yields the target 1,3‑dioxolane as the exclusive penultimate intermediate in the Ciba‑Geigy process for propiconazole [1]. Subsequent patent data (CN113336715, 2021) report that an optimized two‑step route proceeding through this same intermediate achieves a final propiconazole yield of 98.9% at 99.2% content, demonstrating that the integrity of this specific ketal intermediate is a critical process parameter [2]. Competing routes that bypass this intermediate (e.g., direct triazole alkylation) generate different impurity profiles dominated by N‑alkylated regioisomers, requiring an entirely different panel of reference standards for adequate process control [3].

Process Chemistry Synthetic Route Scouting Intermediate Procurement

Stability Indicating Property: Forced Degradation and Formulation Stability Monitoring

Propiconazole emulsifiable concentrate (EC) formulations are subject to accelerated storage stability testing (54 ± 2 °C for 14 days) with acceptance criteria stipulating ≤5% loss of active ingredient and control of specified degradation products [1]. The target compound, as the destriazolyl ketal, is a theoretically plausible hydrolytic degradation product of the dioxolane ring system under acidic or thermal stress. A validated stability‑indicating HPLC method must therefore include Impurity 2 as a system‑suitability marker to ensure resolution from the API peak and from other potential degradants (e.g., ring‑opened diol species) [2]. Without the authentic reference standard, forced‑degradation peak assignment remains presumptive, risking misclassification of degradation pathways and non‑compliance with CIPAC MT 46.3 stability requirements [3].

Forced Degradation Stability Indicating Method Shelf‑Life Specification

Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3)


Analytical Method Development and Validation (AMV) for Propiconazole API and Formulated Products

Quality control laboratories developing HPLC or LC‑MS/MS methods for propiconazole impurity profiling require the authentic destriazolyl impurity standard to establish system suitability (resolution ≥1.5 from API), determine relative response factors (RRF), and validate linearity, accuracy, and precision per ICH Q2(R1). The use of Impurity 2 as a retention‑time marker and quantitation standard ensures that methods submitted in ANDA or DMF dossiers satisfy regulatory expectations for specificity and accuracy [1]. Laboratories that substitute a different impurity or an uncharacterized in‑house intermediate risk method rejection during regulatory review [2].

GMP Batch Release and Stability Testing of Propiconazole Technical Material and EC Formulations

Under FAO/WHO specifications and national standards (GB/T 24749‑2020, IS 15182), propiconazole technical material and EC formulations must be tested for specified impurities and degradation products at release and on stability. Impurity 2 reference standard is required to generate calibration curves for quantifying residual destriazolyl ketal in API batches, confirming that its level remains below the ICH Q3A identification threshold (0.10% for daily doses ≤2 g) [1]. In accelerated stability studies (54 ± 2 °C, 14 days), monitoring Impurity 2 levels alongside other degradants provides evidence that the formulation maintains integrity through its shelf life [2].

Process Development and Scale‑Up Optimization in Propiconazole Manufacturing

Process chemists optimizing the condensation step between ethanone‑1‑(2,4‑dichlorophenyl) and 1,2‑pentanediol rely on quantified yields of the target 1,3‑dioxolane intermediate to benchmark reaction efficiency. The Delaney (2000) study used this intermediate as a key performance indicator for evaluating alternative synthetic routes, demonstrating that its yield correlates directly with final API yield (up to 98.9% when the intermediate is formed quantitatively) [1]. Having a certified reference standard allows accurate in‑process monitoring by HPLC, enabling real‑time reaction optimization that is not feasible with uncharacterized process‑stream samples [2].

Regulatory Dossier Support: ANDA, DMF, and Import Tolerance Applications

For generic propiconazole manufacturers seeking regulatory approval, a comprehensive impurity profile is mandatory. Impurity 2 reference standard supports the identification, structural confirmation (NMR, HRMS), and quantification of the destriazolyl ketal impurity in the final API. Its availability with full pharmacopeial traceability (USP/EP) enables sponsors to demonstrate that their product matches the impurity signature of the reference listed drug (RLD) and meets the qualification thresholds stipulated by ICH Q3A/Q3B and VICH GL11 for veterinary applications [1].

Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.